2-methoxy-N-(2-oxoindolin-5-yl)acetamide

Description

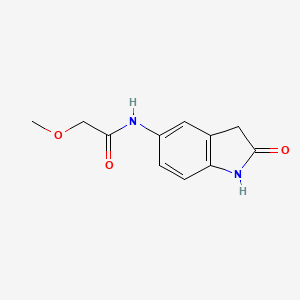

2-Methoxy-N-(2-oxoindolin-5-yl)acetamide is a synthetic small molecule featuring a 2-oxoindoline (isatin) core substituted at the 5-position with a methoxyacetamide group. The indolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly kinases and receptors . This compound is synthesized through a multi-step process involving acetylation of 5-amino-2-oxoindoline followed by condensation reactions with appropriate substituents.

Properties

Molecular Formula |

C11H12N2O3 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |

InChI |

InChI=1S/C11H12N2O3/c1-16-6-11(15)12-8-2-3-9-7(4-8)5-10(14)13-9/h2-4H,5-6H2,1H3,(H,12,15)(H,13,14) |

InChI Key |

SUOZWFZAKTUPFZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Substitution at position 5 (target compound) vs. position 3 (benzylidene analogs) significantly alters kinase binding. The 5-substituted methoxyacetamide shows enhanced steric compatibility with Src kinase active sites compared to bulkier benzylidene groups .

- Hybrid Structures: Compound K () incorporates a coumarin moiety, broadening its activity spectrum to antimicrobial applications but reducing kinase selectivity. The thiazolidinone-hydrazone hybrid () introduces conformational rigidity, which may affect solubility and target engagement .

Thiazolidinone and Thiazole Derivatives

Compounds with thiazolidinone or thiazole cores linked to acetamide groups (Evidences 3, 5–7) exhibit distinct pharmacological profiles:

Key Observations :

- Electron-Withdrawing Groups: Sulfonyl and imino substituents () increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. However, these groups may also reduce metabolic stability compared to the methoxyacetamide group in the target compound .

- Hybrid Scaffolds: Thiazolidinone-coumarin hybrids () demonstrate dual activity but face challenges in bioavailability due to high molecular weight (>400 Da) .

Methoxy-Substituted Analogs

Methoxy groups are critical in modulating pharmacokinetics:

- 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide (): The dual methoxy substitutions on indole and phenyl rings improve lipophilicity (clogP ~2.5) but reduce water solubility, limiting its therapeutic utility compared to the target compound’s balanced logP (~1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.